
An In-depth Technical Guide to Compounds
Associated with "ENMD-547"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334 Get Quote

Executive Summary: The designation "ENMD-547" is ambiguous and has been associated with

at least three distinct chemical entities with different biological targets and therapeutic

indications. This guide provides a detailed technical overview of each of these compounds to

clarify their individual chemical structures, properties, and mechanisms of action. The

compounds are: a selective PAR2 antagonist also known as ENMD-1068, the neuroactive

steroid Brexanolone (formerly SAGE-547), and a 6-methyluracil derivative acetylcholinesterase

inhibitor also referred to as C-547. Researchers, scientists, and drug development

professionals should carefully verify the specific compound of interest based on its biological

activity and chemical identifiers.

ENMD-547 (hydrobromide) as a PAR2 Antagonist
This section details the compound identified by CAS number 644961-61-5, which is explicitly

marketed as "ENMD 547" by chemical suppliers. It is a selective antagonist of the Protease-

Activated Receptor 2 (PAR2). Another closely related designation, ENMD-1068, also refers to a

selective PAR2 antagonist and appears to be the more frequently cited name in scientific

literature.
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Property Value Reference

Chemical Name N/A N/A

CAS Number 644961-61-5 [1]

Molecular Formula C₁₅H₃₀BrN₃O₂ [1]

Molecular Weight 364.32 g/mol [1]

IUPAC Name N/A N/A

SMILES String N/A N/A

Note: A definitive chemical structure and IUPAC name for the compound with CAS number

644961-61-5, specifically designated as ENMD-547, are not readily available in the public

domain. However, ENMD-1068 is described as 1- (3-methylbutyryl)-N4- (6-aminohexanoyl)-

piperazine.

Mechanism of Action: PAR2 Antagonism
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor that is activated by the

proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and

mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the

receptor, leading to the initiation of downstream signaling cascades involved in inflammation

and pain.[2][3]

ENMD-547/ENMD-1068 acts as a selective antagonist at PAR2, blocking its activation by

proteases.[4][5] This inhibition prevents the release of pro-inflammatory mediators and can

attenuate inflammatory responses.[6][7]
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Caption: PAR2 Signaling Pathway and the Antagonistic Action of ENMD-547.
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Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of ENMD-547 are

not extensively published. However, studies on the related compound ENMD-1068 provide

insights into the methodologies used.

In vitro PAR2 Antagonism Assay (Calcium Mobilization):

Culture cells expressing PAR2 (e.g., Lewis lung carcinoma cells) in appropriate media.[8]

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

Pre-incubate the cells with varying concentrations of ENMD-547/ENMD-1068.

Stimulate the cells with a PAR2 agonist (e.g., trypsin or a PAR2-activating peptide like

SLIGKV-NH2).

Measure the change in intracellular calcium concentration using a fluorometer.

The inhibitory effect of the compound is determined by the reduction in the calcium signal in

the presence of the antagonist compared to the agonist alone.

In vivo Anti-inflammatory Activity (Mouse Model of Endometriosis):

Induce endometriosis in a mouse model.[7]

Administer ENMD-1068 (e.g., 25 or 50 mg/kg, intraperitoneally) or vehicle control to the

mice.[7]

Monitor the size of the endometriotic lesions over time.

After the treatment period, sacrifice the animals and collect the lesions for histological

analysis and measurement of inflammatory markers (e.g., IL-6, MCP-1) and cell

proliferation/apoptosis.[7]
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SAGE-547 is the former investigational name for brexanolone, a neuroactive steroid that is a

positive allosteric modulator of GABA-A receptors. It is approved for the treatment of

postpartum depression (PPD).[9][10]

Chemical Structure and Properties
Property Value Reference

Chemical Name Brexanolone

CAS Number 906-82-1 N/A

Molecular Formula C₂₁H₃₄O₂ [11]

Molecular Weight 318.5 g/mol [11]

IUPAC Name
(3α,5α)-3-hydroxy-pregnan-20-

one
[11]

SMILES String

C[C@H]1CC[C@H]2[C@@H]

3CC[C@H]4C--INVALID-LINK-

-O

[11]

Mechanism of Action: Positive Allosteric Modulation of
GABA-A Receptors
Brexanolone is a synthetic formulation of allopregnanolone, an endogenous neurosteroid.[12] It

acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.

[13][14] By binding to a site on the GABA-A receptor distinct from the GABA binding site,

brexanolone enhances the receptor's response to GABA, the primary inhibitory

neurotransmitter in the central nervous system.[12] This leads to an increased influx of chloride

ions, hyperpolarization of the neuron, and a general inhibitory effect on neuronal excitability.

This modulation is thought to counteract the neural hyperexcitability associated with PPD.[12]

[15]
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Caption: Mechanism of Brexanolone as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocols
The clinical development of brexanolone involved several key trials with well-defined protocols.

Phase 3 Clinical Trial Protocol for Postpartum Depression (e.g., Studies 202B and 202C):

Patient Population: Women with severe (Hamilton Depression Rating Scale [HAM-D] score ≥

26) or moderate (HAM-D score 20-25) postpartum depression.

Study Design: Double-blind, randomized, placebo-controlled trials.[16]

Intervention: Patients were randomized to receive a 60-hour continuous intravenous infusion

of either brexanolone (at doses such as 60 µg/kg/hour or 90 µg/kg/hour) or a matching

placebo.[16]

Dosing Schedule (90 µg/kg/h regimen):[16]

0–4 hours: 30 µg/kg/h

4–24 hours: 60 µg/kg/h
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24–52 hours: 90 µg/kg/h

52–56 hours: 60 µg/kg/h

56–60 hours: 30 µg/kg/h

Primary Efficacy Endpoint: The change from baseline in the 17-item HAM-D total score at 60

hours.[16]

Safety Monitoring: Continuous monitoring for excessive sedation and loss of consciousness,

including continuous pulse oximetry.[17] Patients were required to be accompanied when

interacting with their children.[18]

Follow-up: Patients were typically followed for up to 30 days post-infusion to assess the

durability of the treatment effect.[19]

C-547 (6-methyluracil derivative) as an
Acetylcholinesterase Inhibitor
This compound, also referred to as "agent No. 547" or C-547, is a derivative of 6-methyluracil

and is a potent and selective inhibitor of acetylcholinesterase (AChE).[20][21] It has been

investigated for its potential therapeutic use in conditions characterized by cholinergic deficits,

such as Alzheimer's disease and myasthenia gravis.[22][23]
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Property Value Reference

Chemical Name

1,3-bis[5-(diethyl-o-

nitrobenzylammonium)pentyl]-

6-methyluracil dibromide

[20]

CAS Number N/A N/A

Molecular Formula C₃₉H₅₇N₇O₆Br₂ [24]

Molecular Weight 880.7 g/mol [24]

IUPAC Name

1,3-bis[5-(diethyl(2-

nitrobenzyl)ammonio)pentyl]-6-

methyl-1,2,3,4-

tetrahydropyrimidine-2,4-dione

dibromide

[24]

SMILES String N/A N/A

Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of the neurotransmitter

acetylcholine (ACh) in the synaptic cleft, terminating its action.[6][25] C-547 is a reversible,

slow-binding inhibitor of AChE.[21] It is considered a bifunctional or dual-binding site inhibitor,

meaning it interacts with both the catalytic active site (CAS) and the peripheral anionic site

(PAS) of the enzyme.[22][26] By inhibiting AChE, C-547 increases the concentration and

duration of action of acetylcholine in the synapse, thereby enhancing cholinergic

neurotransmission.[25]
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Caption: Inhibition of Acetylcholinesterase by C-547, leading to increased acetylcholine levels.

Experimental Protocols
General Synthesis of 6-Methyluracil Derivatives: A general synthetic route involves the reaction

of a bisamine with a substituted benzyl bromide.[27]

A mixture of the appropriate bisamine (e.g., 1,3-bis(5-aminopentyl)-6-methyluracil) and a

substituted benzyl bromide (e.g., o-nitrobenzyl bromide) is prepared.

A base, such as potassium carbonate, is added to the reaction mixture in a suitable solvent

(e.g., acetonitrile).

The mixture is stirred at an elevated temperature (e.g., 60-65 °C) for several hours.

The product is then purified using column chromatography.

In vitro Acetylcholinesterase Inhibition Assay (Ellman's Method):

The assay is performed in a phosphate buffer (pH 8.0) at a controlled temperature.[27]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1671334?utm_src=pdf-body-img
https://www.mdpi.com/1420-3049/25/18/4191
https://www.mdpi.com/1420-3049/25/18/4191
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A solution of human acetylcholinesterase is pre-incubated with various concentrations of the

inhibitor (C-547) for a set period.

The reaction is initiated by adding the substrate, acetylthiocholine, and the chromogen, 5,5'-

dithiobis(2-nitrobenzoic acid) (DTNB).

The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at

412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is

calculated.[27]

Pharmacokinetic Study in Rats:

C-547 is administered intravenously to rats at a specific dose (e.g., 0.05 mg/kg).[21][28]

Blood and tissue samples (e.g., muscle, heart, liver, lungs, kidneys) are collected at various

time points after administration.[28]

The concentration of C-547 in the samples is determined using an appropriate analytical

method (e.g., HPLC-MS/MS).

Pharmacokinetic parameters such as half-life (T₁/₂), volume of distribution, and clearance

are calculated from the concentration-time data.[21][28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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